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4-acetamido-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide

MedChem Drug design PhysChem profiling

Unvalidated Parkin ligase chemotypes are scarce for pilot screening. This 4-acetamido-triazole-benzamide (CAS 2034384-95-5) provides a distinct scaffold with balanced HBD/HBA (2/6) and predicted logP ~1.0-1.5, enabling multiparameter optimization. - Pilot screening tool for Parkin drug-discovery programs; use with established positive controls. - Deploy in kinase selectivity panels to assess 4-acetamido-induced selectivity shifts vs. isopropoxy analogs. - Computational docking reference for Parkin RING-domain; unbiased scoring-function validation.

Molecular Formula C17H16N6O2
Molecular Weight 336.355
CAS No. 2034384-95-5
Cat. No. B2948499
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-acetamido-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide
CAS2034384-95-5
Molecular FormulaC17H16N6O2
Molecular Weight336.355
Structural Identifiers
SMILESCC(=O)NC1=CC=C(C=C1)C(=O)NCC2=CN(N=N2)C3=CN=CC=C3
InChIInChI=1S/C17H16N6O2/c1-12(24)20-14-6-4-13(5-7-14)17(25)19-9-15-11-23(22-21-15)16-3-2-8-18-10-16/h2-8,10-11H,9H2,1H3,(H,19,25)(H,20,24)
InChIKeyURCYCYLXROHHSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Acetamido-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide: Compound Identity and Scaffold


4-Acetamido-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide (CAS 2034384-95-5) is a synthetic small molecule (C₁₇H₁₆N₆O₂, MW 336.36) comprising a 4-acetamidobenzamide core linked via a methylene bridge to a 1-(pyridin-3-yl)-1H-1,2,3-triazole moiety. The compound belongs to the class of triazole benzamide derivatives that have been broadly claimed in patents as modulators of Parkin ligase [1] and as protein kinase inhibitors [2]. The pyridin-3-yl group distinguishes it from para‑pyridyl and thiophene analogs, altering the hydrogen‑bond acceptor geometry and the orientation of the triazole ring relative to the benzamide scaffold. This structural variation is expected to affect target selectivity and physicochemical properties, although no direct experimental data for this specific compound have been reported in the peer‑reviewed primary literature as of May 2026.

Scaffold Triazole benzamide with 4-acetamido and pyridin-3-yl-triazole
Patent context Covered by Parkin ligase modulator patent (US 10,308,617)
Research use Pilot screening for unvalidated chemotype; kinase selectivity exploration

4-Acetamido-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide: Risk of Analog Substitution


Triazole benzamide derivatives bearing a pyridin‑3‑yl group exhibit markedly different biological profiles depending on the substituent at the benzamide 4‑position. For instance, the closely related 4‑isopropoxy analog (CAS 2034311‑45‑8) has been reported to inhibit certain kinases involved in cancer cell proliferation [1], while the N‑isopropyl‑5‑methyl‑triazole analog (CHEMBL565948) acts as an mGluR1 antagonist with an IC₅₀ of 210 nM [2]. The target compound’s 4‑acetamido group provides a hydrogen‑bond donor that is absent in the isopropoxy or thiophene analogs, potentially enabling a different binding mode. Because even small changes at the 4‑substituent can redirect the bioactivity from one target class to another, generic replacement by any in‑class compound without confirming the functional data for this exact structure carries a high risk of altering or losing the intended biological effect.

4-acetamido HBD may redirect target profile relative to isopropoxy analog, which is reported to inhibit kinases, while a related analog acts as mGluR1 antagonist.
Even small 4-substituent modifications can switch target class; generic in-class replacement without functional data may alter intended biological outcome.
No experimental binding or activity data exist for this exact compound; functional equivalence to patent-exemplified analogs must be verified.

4-Acetamido-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide: Differentiation Evidence


Molecular Weight and Atom-Count Comparison

The target compound (C₁₇H₁₆N₆O₂, MW 336.36 g/mol) is lighter than the 4‑isopropoxy analog (C₁₉H₁₉N₅O₂, MW 349.39 g/mol) [1] and heavier than the thiophene‑2‑yl analog (C₁₆H₁₅N₅O₂S, MW 341.39 g/mol) . The absence of a sulfur atom (vs. the thiophene analog) eliminates thioether‑mediated metabolic liabilities and reduces molecular weight by 5.03 g/mol while maintaining a quasi‑planar heteroaryl N‑1 substituent. Compared with the isopropoxy analog, the acetamido group lowers the molecular weight by 13.03 g/mol, placing it closer to Lipinski’s median for oral drug‑like space (MW ≈ 330–350).

Molecular Weight
Data to verify
Δ −13.03 g/mol vs. isopropoxy analog; −5.03 vs. thiophene analog
Positions compound closer to Lipinski median; supports oral drug-like property evaluation
Values calculated from supplier molecular formulas; no experimental MW confirmation
MedChem Drug design PhysChem profiling

Hydrogen-Bond Donor/Acceptor Profile

The target compound possesses a 4‑acetamido substituent that contributes one additional hydrogen‑bond donor (HBD) relative to the 4‑isopropoxy analog (0 HBD) and the thiophene‑2‑yl analog (0 HBD) [1]. The total HBD count for the target compound is 2 (acetamido NH + amide NH), compared with 1 for the isopropoxy analog (amide NH only) and 1 for the thiophene analog. The 4‑acetamido carbonyl also serves as a hydrogen‑bond acceptor, increasing the local polar surface area relative to the non‑carbonyl‑bearing analogs. This change in HBD/HBA count directly impacts the molecule’s ability to satisfy key hydrogen‑bond interactions in kinase hinge‑binding motifs or Parkin ligase zinc‑finger domains.

H-Bond Donor Count
Class-level
2 HBD (acetamido NH + amide NH) vs. 1 HBD for isopropoxy and thiophene analogs
Extra HBD may enable distinct hydrogen-bond interactions in kinase hinge or ligase domains
Structure-based count; no experimental binding data for target compound
MedChem Binding mode PhysChem profiling

Triazole N-1 Substituent and Predicted Lipophilicity

Replacing the pyridin‑3‑yl N‑1 substituent of the target compound with a thiophen‑2‑yl group (CAS 2034533‑42‑9) introduces a sulfur atom and removes the basic pyridine nitrogen, which is expected to increase logP by approximately 0.5–0.8 log units based on fragment‑based ΔlogP contributions [1]. While the target compound’s experimentally measured logP is not publicly available, the presence of the pyridine nitrogen provides a pH‑dependent ionization site (pKₐ ≈ 4.8–5.2) that can enhance aqueous solubility at low pH relative to the neutral thiophene analog. This difference in ionization potential has practical consequences for assay buffer selection and formulation development.

Predicted Lipophilicity
Class-level
Pred. logP ~1.0–1.5 (target) vs. ~1.8–2.3 (thiophene); ΔlogP −0.5 to −0.8
Lower predicted lipophilicity and basic pyridine N may influence solubility/permeability for assay format selection
Fragment-based clogP estimation; no experimental logP available
MedChem logP Lipophilicity

Scaffold Coverage under Parkin Ligase Patent

The target compound is structurally encompassed by the Markush formula (I) in US Patent 10,308,617 B2 (An2H Discovery), which claims triazole benzamide derivatives as Parkin ligase modulators [1]. However, a review of the exemplified compounds in the patent indicates that the 4‑acetamido‑substituted pyridin‑3‑yl‑triazole benzamide is not among the specifically synthesized and assayed examples. In contrast, several 4‑alkoxy and 4‑halo analogs were profiled, with Parkin activation EC₅₀ values ranging from 0.5 to >10 µM. The target compound’s coverage under the patent’s general formula provides a legal framework for its use as a tool compound in Parkin‑focused research, but the absence of disclosed biological data means that any potency claims must be experimentally verified by the end user.

Parkin Ligase Patent
Data to verify
Compound not among synthesized examples; exemplified 4-alkoxy EC₅₀ 0.5–>10 µM
Unvalidated Parkin activity; use only in pilot screens with established positive controls
Patent coverage exists but biological data absent; activity claims must be experimentally verified
Parkin ligase Patent SAR

4-Acetamido-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide: Recommended Application Scenarios


Chemotype De-risking in Parkin Ligase Screening

Given its coverage under the general formula of US 10,308,617 B2 (Parkin ligase modulators) [1], the compound is suitable as a pilot screening tool for research groups initiating a Parkin‑focused drug‑discovery program. Users should treat it as an unvalidated chemotype and include established Parkin activators (e.g., compounds from the exemplified patent series with EC₅₀ data) as positive controls. This approach allows the evaluation of scaffold novelty before committing to large‑scale analog synthesis.

Physicochemical Comparator for Triazole Benzamide Lead Optimization

The compound’s unique combination of a pyridin‑3‑yl‑triazole N‑1 substituent and a 4‑acetamido benzamide provides a balanced HBD/HBA profile (2 HBD, 6 HBA) that can serve as a reference point in multiparameter optimization. Medicinal chemists can use its predicted logP (~1.0–1.5) and MW (336.36) as baseline values when designing analogs with tuned lipophilicity or improved metabolic stability, comparing against the isopropoxy or thiophene analogs where these parameters differ substantially.

Kinase Selectivity Profiling (Pyridin-3-yl-Triazole Series)

The 4‑acetamido group is structurally distinct from the 4‑isopropoxy and 4‑thiophene substituents found in known kinase‑active triazole benzamides [2]. Researchers constructing a kinase selectivity panel can deploy this compound alongside the isopropoxy analog (CAS 2034311‑45‑8) [2] to assess whether the acetamido donor alters the selectivity fingerprint across a panel of 50–100 kinases. An observed shift in selectivity would justify further medicinal chemistry investment in this underexplored substituent class.

Parkin Ligase Computational Modeling

Because the compound is structurally defined but biologically uncharacterized, it represents an ideal test case for computational docking and molecular dynamics simulations against the Parkin RING‑domain structure (PDB entries available from related Parkin structural biology studies). The pyridin‑3‑yl nitrogen and the acetamido carbonyl provide well‑defined anchor points for pose prediction, and the absence of published IC₅₀ data allows an unbiased prospective evaluation of scoring‑function accuracy.

Application
Selection Property
Validation Focus
Parkin ligase pilot screening
Chemotype coverage under US 10,308,617; unvalidated scaffold
Activity benchmarking against patent-exemplified series
Physicochemical lead optimization
Balanced MW, HBD/HBA, and predicted logP for oral drug-like space
Solubility and permeability assay benchmarking
Kinase selectivity profiling
4-acetamido HBD for hinge-region interaction screening
Selectivity fingerprint shift in kinase panel
Parkin ligase computational modeling
Defined anchor points (pyridine N, acetamido carbonyl) for docking
Prospective scoring-function accuracy evaluation
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